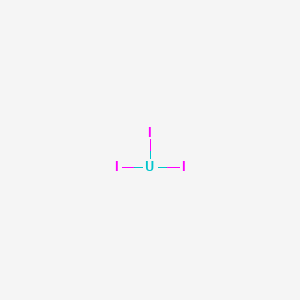

triiodouranium

説明

Triiodouranium (UI₃) is a uranium trihalide compound composed of uranium in the +3 oxidation state and three iodine atoms. It belongs to the family of uranium halides, which are critical in nuclear chemistry and materials science due to uranium’s unique electronic structure and reactivity. UI₃ is a dark crystalline solid, typically synthesized via direct reaction of uranium metal with iodine at elevated temperatures . Its magnetic and spectroscopic properties are of interest in studying f-electron interactions and actinide chemistry. However, detailed experimental data on UI₃ remain scarce compared to other uranium halides like UCl₃ or UF₃, partly due to challenges in handling radioactive and hygroscopic materials .

特性

CAS番号 |

13775-18-3 |

|---|---|

分子式 |

UI3 I3U |

分子量 |

618.7423 g/mol |

IUPAC名 |

triiodouranium |

InChI |

InChI=1S/3HI.U/h3*1H;/q;;;+3/p-3 |

InChIキー |

CDQDFXDBVYMPJX-UHFFFAOYSA-K |

SMILES |

I[U](I)I |

正規SMILES |

I[U](I)I |

他のCAS番号 |

13775-18-3 |

製品の起源 |

United States |

準備方法

Uranium iodide can be synthesized through the direct reaction of uranium and iodine. The reaction is as follows: [ 2U + 3I_2 \rightarrow 2UI_3 ] When this reaction is conducted in tetrahydrofuran (THF), the product is the blue complex UI3(THF)4 This method is commonly used in laboratory settings

化学反応の分析

Uranium iodide undergoes various types of chemical reactions, including:

Oxidation: Uranium iodide can be oxidized to form uranium tetraiodide (UI4) and other higher oxidation state compounds.

Reduction: It can be reduced to uranium metal through thermal decomposition.

Substitution: Uranium iodide can act as a Lewis acid catalyst in Diels-Alder reactions, facilitating the formation of complex organic molecules.

Common reagents and conditions for these reactions include iodine for oxidation, heat for reduction, and various organic compounds for substitution reactions. Major products formed include uranium tetraiodide, uranium metal, and complex organic molecules.

科学的研究の応用

Uranium iodide has several scientific research applications:

作用機序

The mechanism by which uranium iodide exerts its effects is primarily through its ability to act as a Lewis acid. This allows it to accept electron pairs from other molecules, facilitating various chemical reactions. Its magnetic properties are due to the substantial magnetic moments on the uranium atoms, which order in a complex anti-ferromagnetic fashion .

類似化合物との比較

Methodological Considerations

- Characterization Techniques : X-ray diffraction (XRD) and magnetic susceptibility measurements are critical for uranium trihalides. For UI₃, neutron diffraction is recommended to resolve f-electron interactions .

- Data Reporting : As per chemical journal guidelines, authors must include full crystallographic data, purity analyses, and safety protocols for radioactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。